molecular formula C10H20N2O B7544931 2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone

2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone

Cat. No. B7544931
M. Wt: 184.28 g/mol
InChI Key: RRBFGYMWQZNHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone is a chemical compound that is commonly referred to as MDPV. MDPV belongs to a class of drugs known as cathinones, which are synthetic derivatives of the stimulant compound found in the khat plant. MDPV is a potent central nervous system stimulant that has been found to have a high potential for abuse and addiction.

Mechanism of Action

MDPV works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This leads to an increase in the activation of the reward pathway in the brain, resulting in feelings of pleasure and euphoria. MDPV also works by activating the release of dopamine and norepinephrine from the presynaptic neuron, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
MDPV has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. MDPV has also been found to produce feelings of euphoria, increased energy, and alertness. MDPV has been found to have anxiogenic and pro-depressive effects, leading to increased feelings of anxiety and depression.

Advantages and Limitations for Lab Experiments

MDPV has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using MDPV in laboratory experiments is that it produces effects similar to those of cocaine and amphetamines, making it a useful tool for studying the mechanisms of action of these drugs. However, one limitation of using MDPV in laboratory experiments is that it has a high potential for abuse and addiction, making it difficult to control for confounding variables.

Future Directions

There are many future directions for research on MDPV. One area of research could focus on the development of new synthetic cathinones that have fewer adverse effects than MDPV. Another area of research could focus on the development of new treatments for addiction to MDPV and other synthetic cathinones. Additionally, research could focus on the long-term effects of MDPV use on the central nervous system and other organ systems in the body. Overall, further research is needed to fully understand the effects of MDPV on the human body and to develop effective treatments for addiction to this drug.

Synthesis Methods

MDPV is synthesized using a multi-step process that involves the reaction of a ketone with an amine. The synthesis of MDPV can be achieved using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The Leuckart-Wallach reaction involves the reaction of a ketone with ammonium formate, while reductive amination involves the reduction of a ketone with an amine. The Mannich reaction involves the reaction of a ketone with a primary amine and formaldehyde.

Scientific Research Applications

MDPV has been used in scientific research to study its effects on the central nervous system. MDPV is a potent stimulant that has been found to produce effects similar to those of cocaine and amphetamines. MDPV has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters associated with pleasure and reward. MDPV has also been found to have anxiogenic and pro-depressive effects.

properties

IUPAC Name

2-[methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9(2)11(3)8-10(13)12-6-4-5-7-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBFGYMWQZNHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone

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